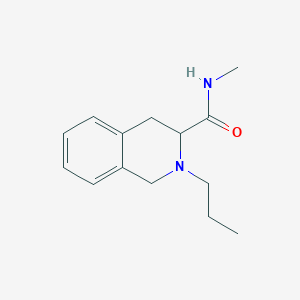![molecular formula C11H14BrNO3 B7526735 N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide, also known as Bmoc-L-Valine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is not fully understood. It is thought to act by inhibiting the activity of enzymes such as DPP-IV and HDAC. By inhibiting these enzymes, N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee may be able to modulate the activity of various signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, leading to increased insulin secretion and improved glucose tolerance. It has also been shown to inhibit the activity of HDAC, leading to changes in gene expression and cellular differentiation. N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been shown to have anti-inflammatory effects, and it has been suggested that it may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is its potential as a tool for studying the role of enzymes such as DPP-IV and HDAC in disease. N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee can be used to selectively inhibit the activity of these enzymes, allowing researchers to study their effects on cellular function and disease progression. One limitation of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, and care should be taken when handling and using this compound in the laboratory.
Direcciones Futuras
There are many potential future directions for research on N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee. One area of interest is the development of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee-based drugs for the treatment of diseases such as cancer and inflammatory disorders. Another area of interest is the use of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee as a tool for studying the role of DPP-IV and HDAC in disease. Further research is needed to fully understand the mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee and its potential applications in medicinal chemistry.
Métodos De Síntesis
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is synthesized by coupling the N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee amino acid to a resin-bound peptide chain. In solution-phase peptide synthesis, N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee is synthesized by coupling the N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee amino acid to a growing peptide chain in solution.
Aplicaciones Científicas De Investigación
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have activity against a range of diseases, including cancer, viral infections, and neurological disorders. N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamidee has been studied as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. It has also been studied as a potential inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Propiedades
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-13(7-8-4-5-10(12)16-8)11(14)9-3-2-6-15-9/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPDVYQOATZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)Br)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7526656.png)
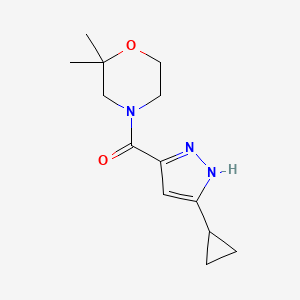
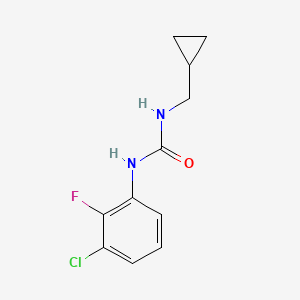
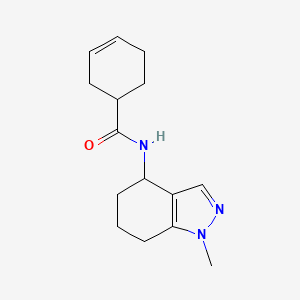
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]quinoline-2-carboxamide](/img/structure/B7526705.png)
![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
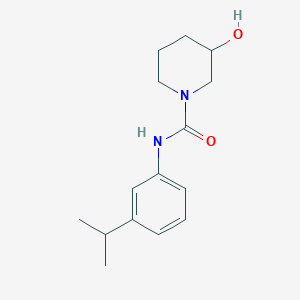
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
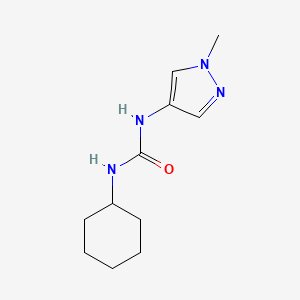
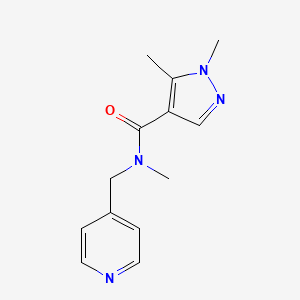
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
